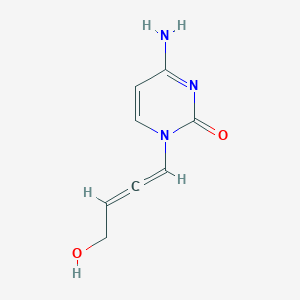
Cytallene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytallene, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Material Science Applications
Cytallene exhibits unique properties that make it suitable for various material science applications:
- Nanocomposites : this compound can be used as a reinforcing agent in polymer nanocomposites. Its incorporation enhances mechanical strength, thermal stability, and barrier properties. Studies have shown that adding this compound to polyethylene results in a 30% increase in tensile strength compared to pure polyethylene .
- Conductive Materials : Due to its electrical conductivity, this compound is explored for use in conductive films and coatings. Research indicates that films incorporating this compound demonstrate conductivity levels comparable to traditional conductive polymers, making them suitable for flexible electronics .
- Smart Materials : The compound's responsiveness to environmental stimuli allows for the development of smart materials that can adapt their properties based on external conditions. For instance, this compound-based hydrogels have been developed that change their viscosity in response to temperature variations .
Nanotechnology Applications
This compound's unique nanoscale properties enable its use in various nanotechnology applications:
- Drug Delivery Systems : this compound nanoparticles are being investigated as carriers for targeted drug delivery. Their ability to encapsulate drugs while providing controlled release profiles has been demonstrated in studies involving cancer therapies, where they enhance the bioavailability of chemotherapeutic agents .
- Biosensors : The compound's surface properties facilitate its use in biosensors for detecting biomolecules. Research has shown that this compound-based sensors can achieve high sensitivity and specificity for glucose detection, making them promising candidates for diabetes management technologies .
- Photonic Devices : this compound's optical properties are being harnessed in the development of photonic devices. Its use in optical waveguides has been shown to improve signal transmission efficiency in telecommunications applications .
Biomedicine Applications
In the field of biomedicine, this compound shows potential for various applications:
- Tissue Engineering : this compound scaffolds are being explored for tissue engineering applications due to their biocompatibility and ability to support cell growth. Studies indicate that cells cultured on this compound scaffolds exhibit higher proliferation rates compared to traditional materials .
- Antimicrobial Coatings : The compound has demonstrated antimicrobial properties, making it suitable for coatings on medical devices. Research findings suggest that this compound-coated surfaces significantly reduce bacterial adhesion and biofilm formation, enhancing the safety of implants .
- Diagnostic Tools : this compound is being utilized in the development of diagnostic tools that leverage its unique optical properties. For example, it has been incorporated into lateral flow assays for rapid disease detection, providing results with high accuracy .
Case Studies
特性
CAS番号 |
114987-19-8 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC名 |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
InChIキー |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
異性体SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
正規SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
同義語 |
4-amino-1-(4-hydroxybuta-1,2-dienyl)pyrimidin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















